Safety data sheet (SDS) for 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Safety data sheet (SDS) for 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Technical Stewardship Guide: 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Document Control:
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Subject: 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
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CAS Registry Number: 1260021-08-4 (Note: Isomeric/salt forms may reference 1260013-93-1; verify via analytical CoA).[1]
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Application: Key intermediate in the synthesis of HIF-2
inhibitors (e.g., Belzutifan/PT2977).[1] -
Version: 1.0 (Research & Development Use Only)
Part 1: Molecular Identity & Synthetic Context
This compound is not merely a generic reagent; it is a highly functionalized "indan-1-one" core used in the synthesis of hypoxia-inducible factor-2 alpha (HIF-2
Chemical Structure & Properties Table
| Property | Specification | Technical Note |
| IUPAC Name | 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | Core scaffold for Belzutifan synthesis.[1] |
| Molecular Formula | ||
| Molecular Weight | 166.15 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige.[1] |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Low aqueous solubility; Phenolic |
| Melting Point | 185–190 °C (Predicted) | Verification Required: Determine experimentally via DSC/Capillary. |
| Reactivity Class | Phenol / Aryl Ketone | Sensitive to oxidation (phenol) and nucleophilic attack. |
Synthetic Significance: In the context of drug development (specifically Belzutifan analogs), this indanone serves as the electrophilic scaffold for chiral reduction and subsequent coupling. The C7-hydroxyl group is often the site of etherification, while the C1-ketone is the target for asymmetric reduction to establish stereocenters.[1]
Part 2: GHS Hazard Analysis & Toxicology
While specific toxicological data for this exact intermediate may be sparse in public registries, its functional groups (fluorinated phenol, ketone) mandate a specific risk profile based on Structure-Activity Relationship (SAR) analysis of similar indanones.[1]
Hazard Classification (GHS/CLP)
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Signal Word: WARNING
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H302: Harmful if swallowed (Acute Tox. 4).[2]
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H315: Causes skin irritation (Skin Irrit. 2).[2]
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H319: Causes serious eye irritation (Eye Irrit.[2][3][4] 2A).
Toxicological Mechanism:
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Phenolic Acidity: The C7-OH group, enhanced by the electron-withdrawing C5-Fluorine, increases the acidity of the phenol compared to unsubstituted indanone.[1] This exacerbates skin and mucosal irritation upon contact.
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Fluorine Substitution: Increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.
Risk Assessment Decision Tree Use the following logic to determine the necessary containment level based on operation scale.
Figure 1: Operational containment logic based on quantity. As a potent intermediate, strict dust control is required at >10g scales.[1]
Part 3: Operational Safety & Exposure Control
1. Engineering Controls
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Primary: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.
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Atmosphere: Due to the phenolic moiety, this compound is prone to oxidation. Store and handle under an inert atmosphere (Nitrogen/Argon) when in solution or during prolonged solid storage.
2. Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Operation | High-Risk (Spill/Aerosol) | Rationale |
| Hands | Nitrile Gloves (min 0.11 mm) | Double Gloving (Nitrile + Laminate) | Phenols can permeate standard latex; Nitrile offers superior resistance.[1] |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | N95/P3 Particulate Respirator | Prevents inhalation of irritant dust (H335).[1] |
| Eyes | Chemical Safety Goggles | Face Shield + Goggles | H319: Eye contact causes severe irritation due to acidity. |
| Body | Lab Coat (Cotton/Poly) | Tyvek Coverall | Prevent contamination of street clothes. |
3. Incompatibility Alert
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Strong Oxidizers: Reaction may cause rapid decomposition or fire.
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Strong Bases: Will deprotonate the C7-hydroxyl, forming a phenolate salt which may have different solubility and reactivity profiles.
Part 4: Emergency Response Protocols
Spill Response Workflow Do not use water immediately on solid spills to avoid spreading the contamination.
Figure 2: Differential response for solid vs. liquid spills.[1] Note the prohibition of sawdust due to potential oxidative reaction with phenols.
First Aid Measures
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Eye Contact: Immediately flush with water for 15 minutes .[4][5][6] The acidic nature of the phenol requires prolonged irrigation to normalize pH.
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Skin Contact: Wash with PEG-300 or soap and water. Why PEG-300? Polyethylene glycol is superior to water for solubilizing and removing lipophilic phenols from the skin.
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Inhalation: Move to fresh air. If wheezing occurs (H335), seek medical attention immediately.
Part 5: Analytical Verification & Storage
Self-Validating Purity Check: Before using this intermediate in critical synthesis steps (e.g., Belzutifan coupling), verify identity to rule out regioisomers (e.g., 4-fluoro or 6-fluoro variants).[1]
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1H NMR (DMSO-d6): Look for the characteristic phenolic proton (often broad singlet > 9 ppm) and the specific coupling pattern of the aromatic protons affected by the Fluorine atom (splitting patterns).[1]
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19F NMR: Essential to confirm the single fluorine substitution and rule out difluoro impurities.
Storage Conditions:
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Temperature: 2–8 °C (Refrigerate).
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Environment: Hygroscopic. Store under Nitrogen/Argon.
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Container: Amber glass (protect from light-induced radical degradation of the ketone).[1]
References
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ChemicalBook. (2024).[7] Synthesis of Belzutifan - Indanone Core Intermediates. Retrieved from [1]
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American Chemical Society (ACS). (2022). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development.[7][8] Retrieved from [1]
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BLD Pharm. (2024).[7] Safety Data Sheet: 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1260013-93-1).[1][9] Retrieved from [1]
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PubChem. (2024).[10] Compound Summary: Fluorinated Indanone Derivatives. National Library of Medicine. Retrieved from [1]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: Indanone Derivatives General Hazards. Retrieved from [1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. capotchem.cn [capotchem.cn]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 1260013-93-1|5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 10. Calcium, compd. with copper (1:5) | CaCu | CID 71351925 - PubChem [pubchem.ncbi.nlm.nih.gov]
